Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10/h2-5,10,12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDOBPOVDNLWQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602872 | |
| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32909-74-3 | |
| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of Methyl 1,2,3,4 Tetrahydroisoquinoline 1 Carboxylate and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped, providing clear evidence for the tetrahydroisoquinoline core and the methyl ester functionality.
Detailed analysis of a closely related analogue, (R)-(–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, provides insight into the expected spectral features. nih.gov For this analogue, ¹H NMR spectra recorded in D₂O show distinct signals for each proton. nih.gov The protons on the saturated heterocyclic ring (at positions C3 and C4) typically appear as complex multiplets in the upfield region (around 2.99-3.58 ppm), while the proton at the chiral center (C1) is observed as a singlet further downfield (around 4.86 ppm). nih.gov Aromatic protons appear in the characteristic downfield region (6.85-7.15 ppm). nih.gov The methyl protons of the ester group in the target compound would be expected to produce a sharp singlet, typically around 3.5-3.9 ppm.
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. nih.gov The carbonyl carbon of the ester is the most deshielded, appearing far downfield (around 175.0 ppm). nih.gov Carbons of the aromatic ring resonate in the 113-151 ppm range, while the aliphatic carbons of the heterocyclic ring (C1, C3, C4) are found in the upfield region (27.0-61.1 ppm). nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign these signals and confirm the connectivity of the entire molecule.
| Representative ¹H and ¹³C NMR Data for a Tetrahydroisoquinoline-1-carboxylic Acid Analogue | ||
|---|---|---|
| Assignment | ¹H Chemical Shift (δ, ppm) [J, Hz] | ¹³C Chemical Shift (δ, ppm) |
| C1-H | 4.86 (s, 1H) | 61.1 |
| C3-H₂ | 3.44 (td, 1H, J=12.7, 6.4), 3.58 (td, 1H, J=12.9, 6.3) | 42.7 |
| C4-H₂ | 2.99 (t, 2H, J=6.3) | 27.0 |
| Aromatic-H | 6.85 (s, 1H), 7.15 (s, 1H) | 113.4, 114.3, 123.1, 127.3 |
| C=O | - | 175.0 |
Data derived from (R)-(–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. nih.gov The methyl ester protons of the target compound would be expected as a singlet around 3.5-3.9 ppm, and the corresponding carbon around 52 ppm.
X-ray Crystallography for Molecular Geometry and Absolute Configuration Determination
X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and the precise three-dimensional arrangement of atoms in a crystal lattice. mdpi.com For chiral molecules like this compound, single-crystal X-ray diffraction is the definitive method for determining the absolute configuration (R or S) of the stereocenter at the C1 position.
The determination of absolute configuration for an enantiomerically pure sample is achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The data collected allows for the calculation of the Flack parameter, which confirms whether the determined structure corresponds to the correct enantiomer. For a derivative, ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate, the crystal system was determined to be triclinic with a P-1 space group. nih.gov Similar detailed analysis would be expected for the title compound.
| Representative Crystallographic Data for a Tetrahydroisoquinoline Carboxylate Analogue | |
|---|---|
| Parameter | Value |
| Chemical Formula | C₁₃H₁₃NO₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.1555 (3) |
| b (Å) | 8.6329 (4) |
| c (Å) | 10.3216 (5) |
| α (°) | 82.434 (4) |
| β (°) | 80.887 (4) |
| γ (°) | 72.583 (4) |
| Volume (ų) | 596.09 (5) |
Data derived from ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate. nih.gov
High-Resolution Mass Spectrometry for Precise Molecular Weight Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS provides an exact mass that can be used to verify the molecular formula (C₁₁H₁₃NO₂). nih.gov
The fragmentation patterns observed in the mass spectrum upon ionization, typically by Electron Ionization (EI), offer further structural confirmation. The fragmentation of the tetrahydroisoquinoline skeleton is well-characterized. nih.gov A primary fragmentation pathway involves a retro-Diels-Alder (RDA) reaction, leading to the cleavage of the heterocyclic ring. Another common fragmentation is the cleavage of the bond at the C1 position (alpha-cleavage), which is particularly favorable due to the stability of the resulting benzylic cation. miamioh.edu For a methyl ester, a characteristic fragment corresponding to the loss of the methoxy (B1213986) group (-OCH₃, 31 Da) or the entire carbomethoxy group (-COOCH₃, 59 Da) would be expected. libretexts.org
| Predicted HRMS Data and Major Fragments for this compound | |||
|---|---|---|---|
| Species | Formula | Predicted Exact Mass (m/z) | Fragmentation Origin |
| [M+H]⁺ | C₁₁H₁₄NO₂⁺ | 192.1019 | Molecular Ion (Protonated) |
| [M-OCH₃]⁺ | C₁₀H₁₀NO⁺ | 160.0757 | Loss of methoxy radical from ester |
| [M-COOCH₃]⁺ | C₁₀H₁₂N⁺ | 146.0964 | Loss of carbomethoxy radical |
| [C₉H₁₀N]⁺ | C₉H₁₀N⁺ | 132.0808 | Retro-Diels-Alder Fragment |
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound possesses a chiral center at C1, it can exist as a pair of enantiomers (R and S). Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique used to separate these enantiomers and determine the enantiomeric excess (ee) of a sample. uma.esnih.gov This analysis is critical in asymmetric synthesis to evaluate the effectiveness of a chiral catalyst or auxiliary.
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. csfarmacie.cz For tetrahydroisoquinoline derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® and Chiralpak® columns), are highly effective. nih.gov These phases often operate in normal-phase (using eluents like hexane/isopropanol) or polar-organic mode (using eluents like methanol (B129727) or acetonitrile). nih.gov
The method involves dissolving the sample in a suitable solvent and injecting it onto the chiral column. The two enantiomers will elute at different times, and the area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer. The enantiomeric excess is calculated from these peak areas. The development of a successful chiral separation often requires screening different CSPs and mobile phase compositions to achieve baseline resolution of the enantiomeric peaks. nih.gov
| Typical Conditions for Chiral HPLC Separation of Tetrahydroisoquinoline Analogues | |
|---|---|
| Parameter | Description |
| Stationary Phase | Polysaccharide-based CSP (e.g., Chiralpak AD, Chiralcel OD) |
| Mobile Phase | Hexane/Isopropanol or Methanol/Acetonitrile with additives (e.g., diethylamine) |
| Detection | UV Absorbance (typically 210-280 nm) |
| Analysis Goal | Baseline separation of enantiomers to calculate enantiomeric excess (ee) |
Conditions are representative for the separation of benzyltetrahydroisoquinoline alkaloids and related compounds. nih.gov
Pharmacological and Biological Research on Methyl 1,2,3,4 Tetrahydroisoquinoline 1 Carboxylate and Its Analogues
Neuropharmacological Activities and Neurodegenerative Disease Research
The intricate structure of the central nervous system and its susceptibility to degenerative diseases has propelled the investigation of novel neuroprotective agents. Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate and its analogues have emerged as significant candidates in this area of research.
Neuroprotective Effects against Cellular Insults and Neurotoxins
Research has highlighted the neuroprotective capabilities of 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), a notable analogue, against a variety of neurotoxins. Studies using cultured rat mesencephalic neurons have demonstrated that 1MeTIQ offers protection against cellular damage induced by toxins such as 1-methyl-4-phenylpyridinium ion (MPP+), 6-hydroxydopamine (6-OHDA), rotenone, and 1-benzyl-1,2,3,4-tetrahydroisoquinoline. nih.gov This protective action is particularly effective in tyrosine hydroxylase-positive neurons, which are the primary neurons affected in Parkinson's disease. nih.gov The neuroprotective effect of 1MeTIQ is stereoselective, with the (R)-enantiomer showing significant activity while the (S)-enantiomer has little effect. nih.gov The underlying mechanism of this neuroprotection is thought to be linked to the scavenging of free radicals and the inhibition of glutamate-induced excitotoxicity. nih.govnih.gov
Further investigations into related compounds have shown that hydroxyl substitutions on the 1MeTIQ structure can enhance neuroprotective activity. nih.govresearchgate.net For instance, certain hydroxy-1MeTIQ derivatives have exhibited greater efficacy in protecting SH-SY5Y cells from neurotoxicity compared to the parent compound. nih.gov These findings underscore the potential of this class of compounds in mitigating neuronal damage from various insults. While some tetrahydroisoquinoline derivatives can be neurotoxic, certain analogues, particularly 1MeTIQ, have demonstrated a capacity to protect against oxidative stress. nih.gov
Modulation of Neurotransmitter Systems and Related Biochemical Pathways
The tetrahydroisoquinoline scaffold has been shown to interact with key neurotransmitter systems, most notably the dopaminergic system. 1MeTIQ, an endogenous amine found in the human brain, has been identified as a modulator of dopaminergic neurotransmission. frontiersin.org It has been shown to inhibit monoamine oxidase (MAO-A and MAO-B), enzymes responsible for the breakdown of neurotransmitters like dopamine (B1211576). frontiersin.org This inhibition leads to an increase in the levels of these neurotransmitters in the brain.
Studies have also indicated that some tetrahydroisoquinoline derivatives can influence dopamine metabolism. For example, salsolinol (B1200041) and tetrahydropapaveroline (B182428) (THP), which are dopamine-derived alkaloids, act as competitive inhibitors of dopamine O-methylation. bohrium.com Furthermore, 1-methyl-THIQ has been shown to affect dopamine metabolism by decreasing levels of 3,4-dihydroxyphenylacetic acid (DOPAC) and increasing levels of 3-methoxytyramine (3-MT). rsc.org This modulation of dopamine pathways is a key area of interest for its potential therapeutic implications in conditions characterized by dopamine dysregulation. The interaction of these compounds with the dopaminergic system is complex, with some derivatives inhibiting dopamine uptake while others exhibit dopaminomimetic properties. nih.gov The reaction of dopamine with aldehydes can lead to the formation of various isoquinoline (B145761) derivatives, highlighting the close biochemical relationship between these compounds and this critical neurotransmitter. researchgate.net
Evaluation in Models of Neurological Disorders and Substance Abuse
The neuroprotective and neuromodulatory properties of this compound analogues have led to their evaluation in various models of neurological and psychiatric disorders. 1MeTIQ, in particular, has shown promise in animal models of Parkinson's disease. jst.go.jpresearchgate.net Its ability to counteract the effects of neurotoxins like MPTP, which are used to induce parkinsonism in animal models, suggests a potential therapeutic role in this neurodegenerative condition. nih.govresearchgate.net
In addition to neurodegenerative diseases, research has extended to the realm of substance abuse. 1MeTIQ has been investigated for its potential to treat addiction, with studies showing it can antagonize the behavioral and neurochemical effects of cocaine reinstatement in drug-dependent rats. nih.govjst.go.jp It has also been shown to antagonize the locomotor hyperactivity produced by MK-801, a compound used to model certain aspects of schizophrenia. nih.gov In a model of diabetic neuropathic pain, 1MeTIQ was found to reverse mechanical allodynia and thermal hyperalgesia, and it restored depleted dopamine levels in the striatum. frontiersin.org These findings suggest that this class of compounds may have a broad range of applications in treating various central nervous system disorders.
Metabolic and Endocrine System Research
Beyond their neuropharmacological profile, analogues of this compound have been investigated for their effects on metabolic and endocrine pathways, particularly in the context of type 2 diabetes and obesity.
Investigation of Peroxisome Proliferator-Activated Receptor (PPAR) Modulation
Several studies have identified 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of glucose and lipid metabolism. nih.govnih.govjst.go.jpnih.gov Certain analogues have been found to act as potent and selective PPARγ partial agonists. nih.govjst.go.jp Partial agonists are of particular interest as they may offer the therapeutic benefits of full agonists, such as improved insulin (B600854) sensitivity, with a reduced risk of side effects. jst.go.jp
For example, a novel series of 2,6,7-substituted 3-unsubstituted 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives were synthesized, and one compound, 20g, was identified as a potent PPARγ partial agonist with an EC50 of 13 nM. nih.gov Another study identified a different derivative, 13jE, as a potent human PPARγ-selective agonist (EC50=85 nM) that also exhibited inhibitory activity against protein-tyrosine phosphatase 1B. nih.gov The development of these compounds highlights the potential of the tetrahydroisoquinoline scaffold in creating novel therapies for metabolic disorders.
| Compound | Description | PPARγ Activity | EC50 (nM) | Reference |
|---|---|---|---|---|
| Compound 20g | (E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline | Partial Agonist | 13 | nih.gov |
| Compound 13jE | (S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine (B42293) salt | Partial Agonist | 85 | nih.gov |
| KY-021 | (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Agonist | 11.8 | nih.gov |
Inhibition of Protein-Tyrosine Phosphatase 1B (PTP-1B)
Protein-tyrosine phosphatase 1B (PTP-1B) is a negative regulator of insulin and leptin signaling pathways, making it a key target for the treatment of type 2 diabetes and obesity. jst.go.jpresearchgate.net Several 2-acyl-3-carboxyl-tetrahydroisoquinoline derivatives have been identified as potent inhibitors of PTP-1B. jst.go.jpnih.gov One such compound, 17u, was found to be a potent PTP-1B inhibitor with an IC50 of 0.19 µM and exhibited mixed-type inhibition. jst.go.jpnih.gov Importantly, this compound did not activate PPARγ, suggesting a potential for a safer anti-diabetic drug with fewer side effects. jst.go.jpnih.gov
The tetrahydroisoquinoline scaffold has been a promising starting point for the design of PTP-1B inhibitors. nih.gov The incorporation of a sulfamic acid moiety onto this scaffold has been explored as a potential phosphotyrosine mimetic, further demonstrating the versatility of this chemical structure in targeting PTP-1B. nih.gov The dual activity of some tetrahydroisoquinoline derivatives as both PPARγ agonists and PTP-1B inhibitors presents an attractive therapeutic strategy for managing the complex pathophysiology of type 2 diabetes. nih.gov
| Compound | Description | PTP-1B Inhibition | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 17u | (S)-2-{(E)-3-furan-2-ylacryloyl}-7-[(2E,4E)-5-(2,4,6-trifluorophenyl)penta-2,4-dienyloxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Inhibitor | 0.19 | jst.go.jpnih.gov |
| Compound 13jE | (S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine salt | Inhibitor | 1.0 | nih.gov |
Studies on Glucose and Lipid Homeostasis
Research into the pharmacological effects of this compound and its analogues has extended to their potential role in regulating glucose and lipid homeostasis, a key area in the management of metabolic disorders such as type 2 diabetes. A notable study in this area focused on a series of novel 2,7-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, which are structurally related to the target compound.
One particular analogue, (S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine salt, was identified as a potent and selective partial agonist for the human peroxisome proliferator-activated receptor γ (PPARγ) with an EC50 of 85 nM. nih.gov In addition to its PPARγ activity, this compound also demonstrated inhibitory effects on human protein-tyrosine phosphatase 1B (PTP-1B) with an IC50 of 1.0 µM. nih.gov
The dual action of this analogue is significant because both PPARγ and PTP-1B are crucial targets in the treatment of type 2 diabetes. PPARγ activation can improve insulin sensitivity, while PTP-1B inhibition can enhance insulin signaling. In preclinical studies using male KK-Ay mice, a model for type 2 diabetes, repeated administration of this compound led to a significant decrease in both plasma glucose and triglyceride levels. nih.gov Notably, this analogue achieved these effects without causing the significant increases in plasma volume and liver weight that are often associated with full PPARγ agonists like rosiglitazone. nih.gov These findings suggest that such tetrahydroisoquinoline-based compounds may offer a safer therapeutic profile with stronger hypoglycemic and hypolipidemic effects compared to existing treatments. nih.gov
Table 1: In Vitro and In Vivo Activity of a Tetrahydroisoquinoline-3-Carboxylic Acid Analogue
| Compound | Target | In Vitro Activity | Animal Model | In Vivo Effect | Reference |
| (S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine salt | Human PPARγ | EC50 = 85 nM (Partial Agonist) | Male KK-Ay Mice | Decreased plasma glucose and triglycerides | nih.gov |
| Human PTP-1B | IC50 = 1.0 µM (Inhibitor) |
Antimicrobial and Antiviral Activity Assessments
Antibacterial and Antifungal Efficacy Studies
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a core component of this compound, is present in numerous natural and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial properties.
In the realm of antibacterial research, novel cationic tetrahydroisoquinoline-triazole compounds have been synthesized and evaluated. Several of these molecules were found to be active against Staphylococcus aureus with a low minimum inhibitory concentration (MIC) of 2-4 μg/mL. mdpi.com One of the most potent compounds also demonstrated efficacy against Mycobacterium tuberculosis H37Rv with an MIC of 6 μg/mL. mdpi.com Importantly, this compound showed a low potential for resistance development in S. aureus over thirty days of sequential passaging. mdpi.com
Regarding antifungal activity, various N-substituted THIQ analogues have demonstrated notable efficacy. Certain analogues exhibited a zone of inhibition against Candida glabrata comparable to the standard drug, clotrimazole. mdpi.com Specifically, one compound was highly potent against Saccharomyces cerevisiae with an MIC of 1 μg/mL, while another was more effective against Yarrowia lipolytica with an MIC of 2.5 μg/mL. mdpi.com Furthermore, bis(THIQ) derivatives of undecane (B72203) have shown superior antifungal activity against Candida albicans when compared to nystatin. mdpi.com Other studies have reported on N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives with significant antifungal effects against various Aspergillus and Penicillium species. tandfonline.com
Table 2: Antimicrobial Activity of Selected Tetrahydroisoquinoline Analogues
| Compound Type | Target Organism | Activity | Reference |
| Cationic THIQ-triazole | Staphylococcus aureus | MIC = 2-4 μg/mL | mdpi.com |
| Mycobacterium tuberculosis H37Rv | MIC = 6 μg/mL | mdpi.com | |
| N-substituted THIQ | Candida glabrata | Zone of inhibition comparable to clotrimazole | mdpi.com |
| Saccharomyces cerevisiae | MIC = 1 μg/mL | mdpi.com | |
| Yarrowia lipolytica | MIC = 2.5 μg/mL | mdpi.com | |
| Bis(THIQ) derivative | Candida albicans | Zone of inhibition = 20 mm (vs. 15 mm for nystatin) | mdpi.com |
Antiviral Mechanism and Inhibition Studies
The therapeutic potential of tetrahydroisoquinoline derivatives extends to antiviral applications. Recent research has highlighted the efficacy of novel heterocyclic compounds based on the 1,2,3,4-tetrahydroisoquinoline structure against SARS-CoV-2, the virus responsible for COVID-19.
Two such compounds, tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate (trans-1) and rel-(3R,4S)-3-(1H-indol-3-yl)-4-(piperazin-1-ylmethyl)-2-propyl-3,4-dihydroisoquinolin-1(2H)-one (trans-2), were found to effectively suppress authentic SARS-CoV-2 replication in Vero E6 cells. nih.govnih.gov Compound trans-1, in particular, demonstrated higher anti-SARS-CoV-2 activity, with a half-maximal effective concentration (EC50) of 3.15 μM and a selective index (SI) exceeding 63.49. nih.govnih.gov
Further studies in Calu-3 human lung cells confirmed the potent antiviral activity of trans-1, which efficiently inhibited viral replication with an EC50 of 2.78 μM and an SI greater than 71.94. nih.govnih.gov Time-of-addition assays revealed that the antiviral mechanism of trans-1 differs from that of chloroquine, as it primarily inhibits the post-entry stages of viral replication in both Vero E6 and Calu-3 cells. nih.govnih.gov
Table 3: Anti-SARS-CoV-2 Activity of Tetrahydroisoquinoline-Based Heterocyclic Compounds
| Compound | Cell Line | EC50 | Selective Index (SI) | Proposed Mechanism | Reference |
| trans-1 | Vero E6 | 3.15 μM | > 63.49 | Post-entry viral replication inhibition | nih.govnih.gov |
| Calu-3 | 2.78 μM | > 71.94 | Post-entry viral replication inhibition | nih.govnih.gov |
Antineoplastic and Cytotoxic Evaluations
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a key structural motif in a variety of natural and synthetic compounds that have demonstrated significant cytotoxic and antitumor activities. tandfonline.comnih.gov Research in this area has explored the potential of THIQ derivatives as anticancer agents, with some analogues showing promising results against various cancer cell lines. tandfonline.comnih.gov
One study investigated the tumor-specific cytotoxicity of thirty-eight newly synthesized tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines. nih.gov Among the tested compounds, ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate, an analogue of the subject compound, exhibited one of the highest tumor-specific cytotoxicities with a selectivity index of 5.3. nih.gov This finding underscores the importance of the molecular size and substitutions on the THIQ core for inducing cytotoxicity. nih.gov The mechanism of cell death induced by some of these derivatives appears to involve autophagy rather than apoptosis in human squamous cell carcinoma cell lines. nih.gov
Other research has focused on the synthesis of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives and their evaluation for cytotoxicity. researchgate.net Certain analogues within this series displayed potent activity against various cancer cell lines, including HuCCA-1 (cholangiocarcinoma), A-549 (lung cancer), MOLT-3 (leukemia), and HepG2 (liver cancer). researchgate.net For instance, the o-hydroxy derivative was particularly effective against MOLT-3 cells with an IC50 value of 1.23 μM, while the trimethoxy analogue showed the most potent activity against HepG2 cells with an IC50 of 22.70 μM, a value lower than that of the reference drug etoposide. researchgate.net
Furthermore, a series of tetrahydroisoquinoline derivatives were designed and synthesized as potential KRas inhibitors and anti-angiogenesis agents. nih.gov One compound bearing a chloro group at the 4-position of a phenyl ring demonstrated significant KRas inhibition against several colon cancer cell lines, with IC50 values ranging from 0.9 μM to 10.7 μM. nih.gov
Table 4: Cytotoxic Activity of Selected Tetrahydroisoquinoline Analogues
| Compound Analogue | Cancer Cell Line | Activity | Reference |
| Ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | Human oral squamous cell carcinoma | Selectivity Index = 5.3 | nih.gov |
| N-tosyl-1,2,3,4-tetrahydroisoquinoline (o-hydroxy derivative) | MOLT-3 (Leukemia) | IC50 = 1.23 μM | researchgate.net |
| N-tosyl-1,2,3,4-tetrahydroisoquinoline (trimethoxy analog) | HepG2 (Liver cancer) | IC50 = 22.70 μM | researchgate.net |
| Tetrahydroisoquinoline with 4-chlorophenyl group | Colon cancer cell lines | IC50 = 0.9 - 10.7 μM (KRas inhibition) | nih.gov |
Anti-inflammatory and Immunomodulatory Investigations
Analogues of this compound have been investigated for their potential anti-inflammatory and analgesic properties. These studies suggest that the tetrahydroisoquinoline scaffold can be a valuable template for the development of new therapeutic agents targeting inflammation and pain.
In one study, a series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated for their in vivo anti-inflammatory and analgesic effects. nih.gov Two compounds from this series demonstrated particularly potent anti-inflammatory activity, with inhibition rates of 95% and 92.7%, respectively. nih.gov Their analgesic effects were also profound, showing a 100% inhibition rate, which was comparable or superior to the standard drug, indomethacin. nih.gov In vitro assays revealed that these compounds exerted their effects through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov
Another study focused on the analgesic and anti-inflammatory properties of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. biomedpharmajournal.org This compound exhibited pronounced analgesic activity in both thermal (hot plate test) and chemical (acetic acid-induced writhing) pain models. biomedpharmajournal.org In the writhing test, it was found to be 36 times more effective than metamizole (B1201355) sodium. biomedpharmajournal.org Furthermore, in a model of formalin-induced arthritis, this tetrahydroisoquinoline derivative showed a potent anti-inflammatory effect, being 3.3 times more active than the reference drug, diclofenac (B195802) sodium, at a dose of 0.5 mg/kg. biomedpharmajournal.org
Table 5: Anti-inflammatory and Analgesic Activity of Tetrahydroisoquinoline Analogues
| Compound Analogue | Animal Model | Activity | Reference |
| (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides | In vivo inflammation model | 92.7% - 95% inhibition | nih.gov |
| In vivo pain model | 100% inhibition | nih.gov | |
| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl | Acetic acid writhing test | 36x more effective than metamizole sodium | biomedpharmajournal.org |
| Formalin-induced arthritis | 3.3x more active than diclofenac sodium | biomedpharmajournal.org |
Other Bioactive Properties (e.g., Cardioprotective, Analgesic, Enzyme Inhibition)
The diverse pharmacological profile of tetrahydroisoquinoline analogues extends to cardioprotective effects, analgesic activity beyond what is directly linked to anti-inflammatory action, and the inhibition of various enzymes.
Cardioprotective Activity: Novel tetrahydroisoquinoline analogues of nitrobenzylmercaptopurine riboside (NBMPR) have demonstrated significant cardioprotective effects in an isolated perfused rat heart model of acute myocardial infarction. nih.gov These compounds, acting as nucleoside transport inhibitors, provided excellent cardioprotection, leading to improved recovery of left ventricular developed pressure and reduced end-diastolic pressure following ischemia and reperfusion. nih.gov One of the analogues was particularly potent, affording significant cardioprotection even at a concentration of 0.1 μM and was more effective at reducing infarct size than NBMPR itself. nih.gov Another study on 1-(4′-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) also reported cardioprotective properties under hypoxic conditions. clinicsearchonline.org
Analgesic Activity: Beyond the anti-inflammatory context, some simple tetrahydroisoquinoline derivatives have shown intrinsic analgesic properties. For instance, 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline has been reported to exhibit analgesic activity that is one-eighth as potent as morphine. mdpi.com The synthesis of 2H-3,3-dimethyl-3,4-dihydroisoquinolin-1-ones has also yielded compounds with pronounced analgesic and anti-inflammatory properties. researchgate.net
Enzyme Inhibition: The tetrahydroisoquinoline scaffold has been associated with the inhibition of several key enzymes. The endogenous amine 1-methyl-1,2,3,4-tetrahydroisoquinoline is a well-characterized inhibitor of monoamine oxidase (MAO). rsc.org This inhibition leads to an elevation of serotonin (B10506) levels and a shift in dopamine catabolism, which may also contribute to reduced oxidative stress. rsc.org Furthermore, 1-methyl-1,2,3,4-tetrahydroisoquinoline has been shown to prevent the inhibition of complex I of the mitochondrial respiratory chain induced by the neurotoxin MPP+. nih.govresearchgate.net This protective effect is thought to be due to a "shielding effect" on the energetic machinery of the mitochondria. nih.gov
Table 6: Other Bioactive Properties of Tetrahydroisoquinoline Analogues
| Activity | Compound Analogue | Key Findings | Reference |
| Cardioprotective | Tetrahydroisoquinoline NBMPR analogue | More effective than NBMPR in reducing infarct size in a rat heart model. | nih.gov |
| 1-(4′-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Showed cardioprotective effects under hypoxic conditions. | clinicsearchonline.org | |
| Analgesic | 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline | Analgesic activity one-eighth as potent as morphine. | mdpi.com |
| 2H-3,3-dimethyl-3,4-dihydroisoquinolin-1-ones | Pronounced analgesic properties. | researchgate.net | |
| Enzyme Inhibition | 1-methyl-1,2,3,4-tetrahydroisoquinoline | Inhibits monoamine oxidase (MAO). | rsc.org |
| 1-methyl-1,2,3,4-tetrahydroisoquinoline | Prevents MPP+-induced inhibition of mitochondrial complex I. | nih.govresearchgate.net |
Structure-Activity Relationship (SAR) Studies and Molecular Basis of Biological Activity
The biological activity of this compound and its analogues is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the chemical features that govern the potency and selectivity of these compounds for various biological targets. These investigations have systematically explored the impact of different substituents on the tetrahydroisoquinoline scaffold and the crucial role of stereochemistry.
Influence of Substituents on Biological Potency and Selectivity
The tetrahydroisoquinoline nucleus serves as a versatile scaffold in medicinal chemistry, and modifications to this core structure can lead to a wide array of pharmacological activities, including antitumor, antibacterial, and neuroprotective effects. nuph.edu.uanih.gov SAR studies have revealed that the nature and position of substituents on both the aromatic ring and the heterocyclic portion of the molecule play a critical role in modulating the biological potential of these compounds. nuph.edu.ua
The introduction of various functional groups, whether electron-donating or electron-withdrawing, can significantly influence the interaction of the molecule with its biological target. nuph.edu.ua For instance, in a series of 5,8-disubstituted tetrahydroisoquinolines developed as inhibitors of Mycobacterium tuberculosis (M. tb), a general trend of improved potency was observed with increased lipophilicity. nih.gov Furthermore, large substituents at the 5-position of the tetrahydroisoquinoline ring were found to be well-tolerated. nih.gov
The nature of the linker and terminal groups in more complex analogues also plays a significant role. In the same study on anti-tuberculosis agents, the nature of the linking group for side chains at the 7-position was important, with –CH2– or –CONH– linkers being more effective than –CO– or –COCH2– linkers, suggesting that the positioning of a terminal aromatic ring is crucial for target binding. nih.gov
The following table summarizes the influence of various substituents on the biological activity of tetrahydroisoquinoline analogues based on published research findings.
| Position of Substitution | Substituent/Modification | Observed Effect on Biological Activity | Biological Target/Activity |
|---|---|---|---|
| 5-position | Large substituents (e.g., Benzyl) | Well-tolerated, can improve potency | M. tb ATP synthase inhibition |
| 8-position | N-methylpiperazine | Preferred substituent for improved potency | M. tb ATP synthase inhibition |
| 7-position (linker) | –CH2– or –CONH– | More effective than –CO– or –COCH2– linkers | M. tb ATP synthase inhibition |
| General | Increased lipophilicity | General trend of improved potency | M. tb ATP synthase inhibition |
| 1-position | Monosubstitution and 1,1-disubstitution | Can lead to a variety of activities including contractile, vasodilatory, and anticonvulsant effects | Various (e.g., smooth muscle, dopamine D2 receptors) |
Stereochemical Aspects of Biological Activity
The stereochemistry of 1,2,3,4-tetrahydroisoquinoline-1-carboxylate analogues is a critical determinant of their biological activity. The carbon atom at the 1-position is a chiral center, leading to the existence of enantiomers (R and S forms). These enantiomers can exhibit significantly different pharmacological properties, including potency and receptor selectivity.
A notable example of stereoselectivity is observed in a series of tetrahydroisoquinoline analogues that act as positive allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor. nih.gov In this class of compounds, the enantiomers displayed distinct activity profiles at different NMDA receptor subunits. nih.gov
Specifically, the S-(-) enantiomer was found to be active at the GluN2B, GluN2C, and/or GluN2D subunits. nih.gov In contrast, the R-(+) enantiomer was only active at the GluN2C/D subunits. nih.gov This differential activity highlights the importance of the three-dimensional arrangement of the molecule for its interaction with the specific binding pockets of the receptor subunits. Such findings are crucial for the rational design of selective modulators for specific NMDA receptor subtypes, which holds therapeutic promise for various neurological disorders.
The following table illustrates the stereochemical influence on the biological activity of tetrahydroisoquinoline analogues.
| Enantiomer | Biological Activity | Target Receptor Subunit(s) |
|---|---|---|
| S-(-) | Active as a positive allosteric modulator | GluN2B, GluN2C, and/or GluN2D |
| R-(+) | Active as a positive allosteric modulator | GluN2C/D only |
Future Perspectives and Emerging Research Directions for Methyl 1,2,3,4 Tetrahydroisoquinoline 1 Carboxylate
Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of the 1,2,3,4-tetrahydroisoquinoline (B50084) core has traditionally been dominated by classic reactions such as the Pictet-Spengler and Bischler-Napieralski cyclizations. rsc.orgresearchgate.net While effective, these methods often require harsh conditions and can lack stereoselectivity. The future of synthesizing Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate and its derivatives lies in the development of more efficient, selective, and sustainable synthetic strategies.
Emerging research focuses on several key areas:
Asymmetric Catalysis: A primary goal is the development of enantioselective methods to produce specific stereoisomers, which can have drastically different biological activities. Chiral auxiliaries and catalysts are being employed to control the stereochemistry of the cyclization reactions. rsc.org
Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step from three or more starting materials. rsc.org These reactions are highly efficient and allow for the rapid generation of diverse libraries of THIQ analogs for biological screening. rsc.org
Novel Catalytic Systems: Researchers are exploring new catalytic systems, including acid-catalyzed intramolecular hydroamination, to provide alternative and milder routes to the THIQ scaffold. rsc.org
These next-generation methodologies are crucial for producing not only the parent compound but also a wide range of functionalized analogs with improved properties, which is essential for developing new therapeutic agents.
Discovery of Novel Biological Targets and Therapeutic Applications
While THIQ derivatives have been traditionally explored for their effects on the central nervous system and as antimicrobial agents, recent research has unveiled a host of new biological targets and potential therapeutic applications. rsc.orgresearchgate.netnuph.edu.ua This expansion into new disease areas is a significant future perspective for compounds like this compound.
The diversification of biological targets is opening up new avenues for therapeutic intervention:
Oncology: The THIQ scaffold is proving to be a "privileged scaffold" in anticancer drug design. nih.gov Derivatives are being developed as inhibitors of critical cancer-related targets, including KRas and poly(ADP-ribose) polymerase (PARP). nih.govnih.gov Furthermore, some analogs have shown potent activity against various colon and breast cancer cell lines. nih.govnih.gov
Immunology and Inflammation: The cell surface receptor CD44, which plays a key role in cancer metastasis and inflammation, has been identified as a target for THIQ-containing compounds. mdpi.comnih.gov This suggests potential applications in treating cancer and inflammatory disorders.
Antiviral Activity: Certain THIQ derivatives have demonstrated potent inhibitory activity against HIV reverse transcriptase, indicating a potential role in the development of new anti-HIV agents. rsc.org
Metabolic and Cardiovascular Disease: Research into THIQ derivatives as inhibitors of phosphodiesterase 4 (PDE4) points towards potential treatments for chronic obstructive pulmonary disease (COPD) and other inflammatory conditions. nuph.edu.ua
| Biological Target | Potential Therapeutic Application | Reference |
|---|---|---|
| KRas | Colorectal Cancer | nih.gov |
| CD44 | Cancer Metastasis, Inflammation | mdpi.comnih.gov |
| Poly(ADP-ribose) polymerase (PARP) | Cancer (e.g., Ovarian, Breast) | nih.gov |
| HIV Reverse Transcriptase | HIV/AIDS | rsc.org |
| Aminopeptidase N (APN/CD13) | Cancer | nih.gov |
| Phosphodiesterase 4 (PDE4) | COPD, Inflammatory Diseases | nuph.edu.ua |
Advanced In Silico Approaches for Rational Design and Lead Optimization
The integration of computational methods is revolutionizing the drug discovery process for THIQ derivatives. Advanced in silico approaches allow for the rational design of new molecules and the optimization of lead compounds with greater speed and precision than traditional methods alone. mdpi.commdpi.com
Key computational techniques being applied include:
Computational Combinatorial Chemistry (CCC): This method allows for the in silico generation of vast virtual libraries of THIQ-containing molecules. nih.govresearchgate.net These libraries can then be screened against biological targets to identify promising candidates.
Pharmacophore Modeling: By analyzing the key structural features required for binding to a specific target, researchers can create a pharmacophore model. mdpi.com This model serves as a template to search for new compounds with the desired features or to guide the design of more potent analogs.
Molecular Docking and Dynamics: These simulation techniques are used to predict how a molecule will bind to its target protein and to assess the stability of the resulting complex. mdpi.comtandfonline.com This provides valuable insights into the mechanism of action and helps in optimizing the structure of the compound to improve its binding affinity and selectivity. mdpi.com
| In Silico Method | Objective | Key Finding/Outcome | Reference |
|---|---|---|---|
| Computational Combinatorial Chemistry & Pharmacophore Modeling | Design of new CD44 antagonists | Generated over 168,000 THIQ molecules and identified two potential candidates for blocking CD44. | mdpi.comnih.govresearchgate.net |
| Molecular Docking & Molecular Dynamics | Understand the binding efficiency and stability of THIQ derivatives with CDK5A1. | Provided insights into the structure-activity relationship to rationalize the biological activity. | tandfonline.com |
| SwissADME & OSIRIS Property Explorer | Predict pharmacokinetic properties and potential toxicity of novel THQ derivatives. | Identified compounds with excellent drug-like characteristics and favorable pharmacokinetic profiles. | mdpi.com |
Integration with Omics Technologies and Systems Biology
The future of research on this compound and its analogs will likely involve a deeper integration with "omics" technologies (genomics, proteomics, metabolomics) and systems biology. benthamscience.com This holistic approach moves beyond a one-drug-one-target paradigm to understand the broader effects of a compound on biological systems.
Target Identification and Validation: Omics data can help identify novel biological targets by observing changes in gene expression, protein levels, or metabolite profiles in response to treatment with a THIQ derivative.
Mechanism of Action Deconvolution: By analyzing the complex network of interactions within a cell, systems biology can provide a more complete picture of a compound's mechanism of action, including off-target effects and downstream signaling pathways. benthamscience.com
Biomarker Discovery: These technologies can help identify biomarkers that predict which patients are most likely to respond to a particular THIQ-based therapy, paving the way for personalized medicine.
The convergence of advanced synthesis, broad biological screening, in silico design, and systems-level analysis heralds a new era for this compound. These emerging research directions are poised to expand its utility and lead to the development of novel, highly effective therapeutic agents for a range of diseases.
Q & A
Q. What are the common synthetic routes for Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate, and how do reaction conditions affect yields?
Methodological Answer: The compound is typically synthesized via cyclization and functionalization of phenethylamine derivatives. For example:
- Acetylation-Cyclization-Reduction Route : Phenethylamine is acetylated with acetyl chloride, cyclized using polyphosphoric acid (PPA), and reduced with potassium borohydride to yield methyl-substituted tetrahydroisoquinolines. This method offers simplicity and cost-effectiveness, with yields up to 52% for intermediates .
- Alkoxy-Substituted Derivatives : Substitution at the 7-position (e.g., propoxy, isopropyloxy) is achieved using alkyl halides under basic conditions. Yields vary (20–27%) depending on steric hindrance and solvent polarity .
Q. Key Considerations :
- Catalyst Choice : PPA enhances cyclization efficiency but requires high-temperature handling.
- Purification : Column chromatography (silica gel, 230–400 mesh) is critical for isolating isomers, as diastereomeric ratios are confirmed via -NMR analysis .
Q. How is structural characterization of Methyl 1,2,3,4-tetrahydroisoquinoline derivatives performed?
Methodological Answer:
- NMR Spectroscopy : - and -NMR (300–600 MHz, CDCl) resolve substituent effects. For example, methoxy groups at the 6- and 7-positions show distinct singlet peaks at δ 3.8–4.0 ppm .
- X-ray Crystallography : Orthorhombic crystal systems (e.g., space group ) confirm stereochemistry. Lattice parameters (e.g., ) validate intramolecular hydrogen bonding .
Q. What is the neuropharmacological profile of Methyl 1,2,3,4-tetrahydroisoquinoline derivatives, and how do structural modifications influence activity?
Methodological Answer:
- MAO Inhibition : The parent compound 1MeTIQ reversibly inhibits MAO-A/B (IC ~10–50 μM), increasing synaptic dopamine. Substitution with bulky groups (e.g., propoxy) reduces MAO affinity but enhances blood-brain barrier penetration .
- Anticonvulsant Synergy : Co-administration with carbamazepine reduces ED by 40% in maximal electroshock (MES) models, likely via NMDA receptor modulation .
Contradiction Alert :
While 1MeTIQ shows neuroprotection in Parkinson’s models, MPTP (structurally similar) induces dopaminergic toxicity. This highlights the critical role of substitution patterns (e.g., N-methyl vs. carboxylate esters) .
Q. How do researchers resolve discrepancies in reported biological activities of Methyl 1,2,3,4-tetrahydroisoquinoline derivatives?
Methodological Answer:
- In Vitro/In Vivo Correlation : Neuroprotective effects (e.g., reduced ROS in rat mesencephalic neurons) are validated using HPLC to quantify dopamine metabolites (DOPAC/HVA ratios) .
- Dose-Response Studies : Antidepressant-like effects in forced swim tests (FST) show U-shaped curves; optimal doses (10–25 mg/kg) are determined via ANOVA with post-hoc Tukey tests .
Q. Experimental Design Table :
| Study Type | Model | Key Outcome | Reference |
|---|---|---|---|
| In Vitro MAO Assay | Rat Brain Homogenate | MAO-B inhibition (IC = 12 μM) | |
| In Vivo MES | Mice | Seizure suppression (ED = 8 mg/kg) |
Q. What analytical strategies are employed to assess purity and stability of Methyl 1,2,3,4-tetrahydroisoquinoline derivatives?
Methodological Answer:
- HPLC-MS : Reverse-phase C18 columns (ACN/HO + 0.1% TFA) detect impurities at 0.1% levels. ESI-MS confirms molecular ions (e.g., [M+H] = 205.21 for Methyl 1-oxo derivatives) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH, 6 months) reveal ester hydrolysis as the primary degradation pathway. Lyophilization improves shelf life .
Q. How do stereochemical variations impact the biological activity of Methyl 1,2,3,4-tetrahydroisoquinoline derivatives?
Methodological Answer:
- Enantiomer Separation : Chiral columns (e.g., Chiralpak AD-H) resolve (R)- and (S)-enantiomers. The (S)-form exhibits 3-fold higher MAO-A affinity due to optimized binding pocket interactions .
- Diastereomer Activity : Cis- vs. trans-1,3-disubstituted derivatives show divergent effects on NMDA receptor tolerance. Cis-configurations enhance neuroprotection by 60% in excitotoxicity models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
